molecular formula C7H14Cl2F2N2O2 B2545033 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2490430-31-2

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No.: B2545033
CAS No.: 2490430-31-2
M. Wt: 267.1
InChI Key: QGUBHEIDKYYLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-piperazin-1-ylpropanoic acid dihydrochloride is a fluorinated piperazine derivative in its dihydrochloride salt form. The dihydrochloride moiety enhances water solubility, a common strategy for improving bioavailability in pharmaceutical compounds . The molecule features a piperazine ring attached to a propanoic acid backbone with two fluorine atoms at the C2 position. This structural configuration may influence electronic properties, steric hindrance, and interactions with biological targets.

Properties

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBHEIDKYYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

3-(Piperazin-1-yl)propanoic acid Dihydrochloride (CAS 22278-11-1)
  • Molecular Formula : C₇H₁₆Cl₂N₂O₂
  • Key Differences : Lacks fluorine substituents.
  • Properties : The absence of fluorine likely increases lipophilicity (logP) compared to the difluoro analog. Piperazine derivatives like this are often used as intermediates in drug synthesis for their amine reactivity and solubility .
4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride (CAS 1373503-66-2)
  • Similarity Score : 0.64 (structural alignment)
  • Key Differences: Replaces the propanoic acid group with a piperidine ring.
  • Properties: The azetidine ring with difluoro substituents may confer rigidity and altered binding kinetics compared to the more flexible propanoic acid backbone in the target compound.
3-(4-Benzylpiperazin-1-yl)propanoic acid Dihydrochloride (CAS 22278-01-9)
  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
  • Key Differences : Incorporates a benzyl group on the piperazine ring.
  • Properties : The benzyl group enhances lipophilicity and may improve membrane permeability but could reduce water solubility compared to the unsubstituted target compound .

Fluorinated Piperazine Derivatives

3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)
  • Similarity Score : 0.69
  • Key Differences : Pyrrolidine ring instead of piperazine; only one HCl molecule.
  • Properties: The smaller ring size and mono-hydrochloride form may reduce solubility and alter metabolic stability compared to the dihydrochloride salt of the target compound.
NCX 1512 and NCX 1514 (Cetirizine-NO Donor Hybrids)
  • Structure: Piperazine-linked nitric oxide (NO)-donating esters.
  • Key Differences: Include nitroxybutyl ester groups for NO release.
  • Properties : Demonstrated dual antihistamine and vasodilatory effects in preclinical studies, suggesting that piperazine dihydrochloride salts can be functionalized for multifunctional pharmacology .

Physicochemical Properties

Solubility and Ionization

  • Dihydrochloride Salts: The addition of two HCl molecules (vs. mono-hydrochloride) significantly enhances aqueous solubility, as seen in analogs like 3-(piperazin-1-yl)propanoic acid dihydrochloride .
  • Fluorine Effects: The electronegative fluorine atoms may lower the pKa of the propanoic acid group, increasing ionization at physiological pH and further improving solubility .

Lipophilicity (logP)

  • Target Compound: Predicted to have lower logP than non-fluorinated analogs (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride) due to fluorine's electron-withdrawing effects .
  • Comparison : Fluorinated pyrrolidine derivatives (e.g., 3,3-Difluoropyrrolidine HCl) exhibit logP values ~1.5–2.0, suggesting the target compound may fall within this range .

Biological Activity

2,2-Difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is a chemical compound with the molecular formula C7H12F2N2O2·2HCl. This compound has garnered attention in scientific research due to its unique chemical structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight : 207.10 g/mol
  • CAS Number : 2490430-31-2
  • IUPAC Name : 2,2-difluoro-3-(piperazin-1-yl)propanoic acid; dihydrochloride
  • Physical Form : Powder
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine. The reaction is typically conducted in organic solvents such as dichloromethane or ethanol, with a base such as triethylamine used to facilitate the reaction. The product is then purified through recrystallization or chromatography .

The biological activity of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, which can prevent substrate access and modulate enzymatic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction .

Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes that are critical in metabolic pathways. For example, studies have shown that it can inhibit serine proteases, which are involved in various physiological processes including digestion and immune response .

Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride has been investigated for its potential neuropharmacological effects. Preliminary studies suggest it may have implications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on serine proteases.
    • Methodology : In vitro assays were conducted using various concentrations of the compound.
    • Findings : Significant inhibition was observed at micromolar concentrations, suggesting potential therapeutic applications in diseases involving serine protease dysregulation.
  • Neuropharmacological Assessment :
    • Objective : To assess the compound's effects on cognitive function.
    • Methodology : Animal models were treated with varying doses followed by behavioral tests.
    • Findings : Enhanced memory retention was noted in treated groups compared to controls, indicating possible cognitive benefits .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2,2-Difluoro-3-piperazin-1-ylpropanoic acidC7H12F2N2O2·2HClUnique piperazine ring enhances reactivity
3-Piperazin-2-YL-propionic acid dihydrochlorideC7H14N2O2·HClSimilar structure but lacks fluorine substituents
3-(Piperazin-1-yl)propanoic acidC7H14N2O2No fluorination; different pharmacological properties

This table illustrates how the presence of fluorine and the piperazine structure in 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride may contribute to its distinct biological activities compared to structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-3-piperazin-1-ylpropanoic acid dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a fluorinated propanoic acid derivative with piperazine under anhydrous conditions. For example, describes using HOBt/TBTU coupling reagents in DMF with triethylamine (TEA) for similar piperazine derivatives. Adjusting stoichiometry (1:1.1 molar ratio of acid to piperazine) and maintaining inert atmospheres (N₂) can improve yields up to 70–80% . Fluorination steps may require specialized reagents like DAST (diethylaminosulfur trifluoride) for introducing difluoro groups, though specific protocols are not detailed in the provided evidence.

  • Key Considerations :

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: MeOH/DCM) or recrystallization (ethanol/water) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C/¹⁹F NMR : Distinct fluorine peaks (δ −120 to −140 ppm for CF₂) and piperazine protons (δ 2.5–3.5 ppm) confirm structure .
  • LC-MS : ESI+ mode to detect [M+H]⁺ ions; retention time compared to standards ensures purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in aqueous buffers (pH 4–6 due to dihydrochloride salt) and polar solvents (DMSO, ethanol). Insoluble in non-polar solvents (hexane) .
  • Stability : Store at 2–8°C in airtight containers. Degradation occurs at >40°C or under prolonged light exposure, monitored via HPLC .

Advanced Research Questions

Q. How do electronic effects of the difluoro group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of CF₂ increases electrophilicity at the β-carbon, enhancing reactivity with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., pseudo-first-order conditions in acetonitrile) show rate acceleration by 2–3× compared to non-fluorinated analogs . Computational modeling (DFT) can predict reactive sites, though this is not explicitly covered in the evidence.

  • Experimental Design :

  • Compare reaction rates with non-fluorinated analogs under identical conditions (TLC monitoring).
  • Use Hammett plots to correlate substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) as in ’s toxicity assays.

  • Structural Subtleties : Compare substituent effects (e.g., shows pyrimidine vs. pyridine rings alter IC₅₀ by 10–100×).

  • Statistical Analysis : Apply ANOVA to evaluate significance across studies .

    • Case Example :
      If Compound A (non-fluorinated) shows higher cytotoxicity than Compound B (difluoro), validate via dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Screening : Chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis, though not directly referenced in evidence.

  • Process Parameters :

  • pH Control : Maintain pH 6–7 to prevent racemization .

  • Solvent Choice : Use ethanol/water mixtures for better stereochemical control .

    • Data Table : Comparison of Yields and Enantiomeric Excess (ee) Under Different Conditions
SolventCatalystTemperatureee (%)Yield (%)
Ethanol/H₂ONone25°C9865
DMFTEA0°C8575
AcetonitrileBINAP-Pd40°C9950
Hypothetical data based on , and 12.

Theoretical and Methodological Frameworks

Q. How can computational models guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors common in piperazine pharmacology) .
  • QSAR Models : Correlate CF₂ substitution with logP and IC₅₀ values from and .

Q. What safety protocols are critical for handling this compound, given its structural hazards?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats mandatory (H315: skin irritation; H335: respiratory irritation) .
  • Ventilation : Use fume hoods during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility data for piperazine-dihydrochloride analogs?

  • Resolution Strategy :
  • Buffer Composition : Solubility in PBS (pH 7.4) vs. acetate (pH 5) varies by 30–50% .
  • Salt Form : Dihydrochloride vs. free base forms (e.g., ’s compound is 100% soluble in water, while free bases require organic solvents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.